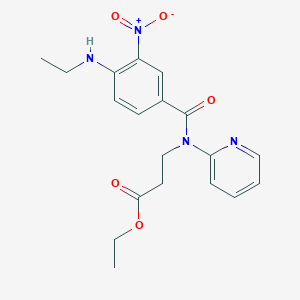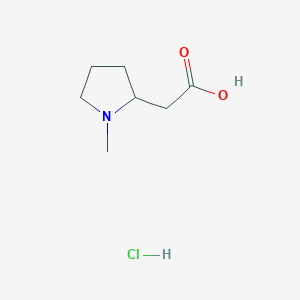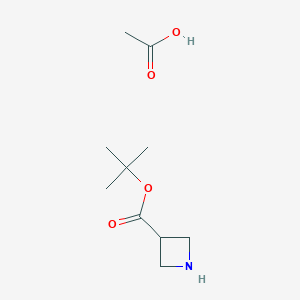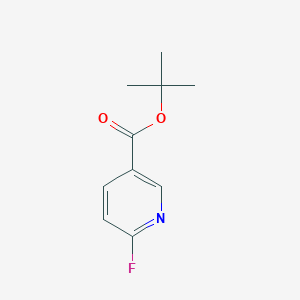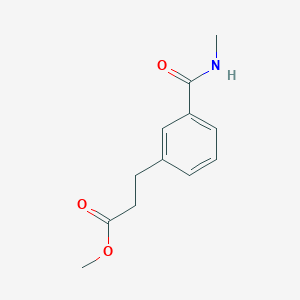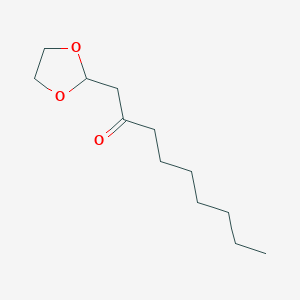![molecular formula C10H11ClN4 B1400443 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 934600-48-3](/img/structure/B1400443.png)
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Descripción general
Descripción
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has been studied for its potential biological activity . It incorporates a pyrrolo pyrimidine scaffold, which has been found to demonstrate inhibition of certain kinases .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and pyrrolidine was refluxed in ethanol for 2 hours . After cooling, the mixture was poured onto ice water .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound is involved in the synthesis of various derivatives, including those with bromoethyl and chlorophenoxy substituents. These derivatives have been synthesized using different methods such as nucleobase anion alkylation and coupling reactions. X-ray analyses of these compounds reveal different positioning of the side chain relative to the heterocyclic ring, which is influenced by the substituents at specific positions (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009); (Bommeraa, Merugu, & Eppakayala, 2019).
Chemical Modifications and Derivatives
- Research includes the development of N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines through various chemical reactions, indicating the versatility of the base compound in generating diverse structures with potential biological activities (Jørgensen, El-Bayouki, & Pedersen, 1985); (Davoodnia, Khashi, Tavakoli-Hoseini, Moloudi, & Zamani, 2013).
Advanced Synthesis Techniques
- Advanced synthesis techniques have been applied to create derivatives of this compound. For example, the use of phosphorus pentoxide in organic synthesis has led to the preparation of a new series of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines (Jørgensen, Girgis, & Pedersen, 1985).
Potential Biological Applications
- Some derivatives of this compound have been investigated for their potential biological applications, such as fungicidal properties, showcasing the broad applicability of this chemical structure in various domains (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).
Exploration of Different Chemical Routes
- The exploration of different chemical routes for the synthesis of related compounds has been a significant area of research, suggesting the adaptability and utility of the core chemical structure in synthesizing a variety of derivatives (Desai, 2006).
Additional Synthesis Studies
- Further studies in synthesis have been conducted to explore the chemical properties and potential applications of related compounds, indicating ongoing interest and potential in this area of research (Williams & Brown, 1995).
Propiedades
IUPAC Name |
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-10-14-8-7(4-5-12-8)9(15-10)13-6-2-1-3-6/h4-6H,1-3H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJZKZMTGMRTMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC(=NC3=C2C=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



